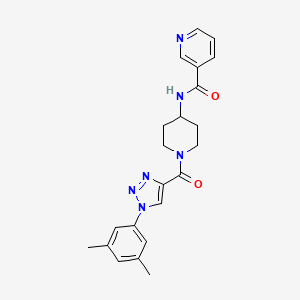

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. It also contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom and four other atoms . The compound also has a dimethylphenyl group, which is a phenyl group substituted with two methyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,3-triazole rings, along with the dimethylphenyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the piperidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation . The 1,2,3-triazole ring could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine and 1,2,3-triazole rings could potentially influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Nicotinamide in Plant Metabolism

Nicotinamide is utilized in various plant materials, including Arabidopsis thaliana, Oryza sativa, and Lotus japonicus, for pyridine nucleotide synthesis, possibly after conversion to nicotinic acid. It's involved in the synthesis of trigonelline and nicotinic acid 1N-glucoside, indicating its role in plant metabolic processes and potential for studies on plant growth and development mechanisms (Matsui et al., 2007).

Role in Cellular Differentiation

Research has shown that nicotinamide and its analogues can induce differentiation of murine erythroleukemia cells in culture. N'-Methylnicotinamide, a derivative, significantly increased hemoglobin content in cells, indicating its potential use in studies related to blood cell differentiation and therapeutic applications for blood disorders (Terada et al., 1979).

Synthetic Chemistry Applications

The compound , due to its structural complexity involving a triazole ring and a nicotinamide moiety, suggests its relevance in synthetic chemistry for creating novel molecules with potential biological activities. Triazole derivatives have been synthesized for various applications, including medicinal chemistry, suggesting a broad area of research into the synthesis and functionalization of similar compounds (Gilchrist et al., 1976).

DNA Damage Repair

Nicotinamide has been found to stimulate the repair of DNA damage in human lymphocytes, indicating its potential application in the study of mechanisms underlying DNA repair processes and the development of therapeutic agents to enhance cellular repair mechanisms (Berger & Sikorski, 1980).

Novel Radioligands for Imaging

Derivatives similar to the compound have been prepared and evaluated as potential radioligands for positron emission tomography (PET) imaging. These studies highlight the application of such compounds in the development of diagnostic tools for neurological and other disorders (Mey et al., 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-15-10-16(2)12-19(11-15)28-14-20(25-26-28)22(30)27-8-5-18(6-9-27)24-21(29)17-4-3-7-23-13-17/h3-4,7,10-14,18H,5-6,8-9H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSHHALQHKWXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2674642.png)

![3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B2674645.png)

![1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2674651.png)

![6-cyclopropyl-3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2674653.png)

![1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B2674657.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2674662.png)

![4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2674663.png)